2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide
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Overview
Description
2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and an amide linkage connecting the pyridine ring to a propanamide moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-6-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Alkylation: The pyridine intermediate undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group at the 1-position.
Amidation: The alkylated pyridine is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
N-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetamide: A structurally similar amide with different alkyl substitution.
2-Chloro-N-[1-(2-chloro-6-(trifluoromethyl)pyridin-3-yl)ethyl]acetamide: Another amide derivative with a different acyl group.
Uniqueness
2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide is unique due to its specific combination of substituents on the pyridine ring and the propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2F3N2O/c1-5(12)10(19)17-6(2)7-3-4-8(11(14,15)16)18-9(7)13/h3-6H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGBYUZJGXJTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C(C=C1)C(F)(F)F)Cl)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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